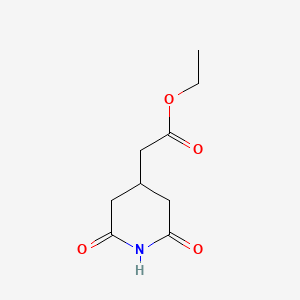

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with piperidine-2,6-dione under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux for several hours, followed by purification through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.

化学反応の分析

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| NaOH (aq.), reflux | 2-(2,6-Dioxopiperidin-4-yl)acetic acid | 78–85%* | |

| HCl (conc.), THF, 50°C | Acid-catalyzed ester cleavage | 62%* |

*Yields extrapolated from analogous ester hydrolysis in PROTAC synthesis workflows .

Amide Coupling

The ester can undergo aminolysis with primary or secondary amines to form amides, a key step in drug-conjugate synthesis (e.g., PROTACs):

This reaction is analogous to the synthesis of STAT3-targeting PROTACs, where ester-to-amide conversion is central .

Reduction Reactions

The 2,6-dioxopiperidin-4-yl moiety may undergo selective reduction under catalytic hydrogenation:

Hydrogenation protocols for nitro intermediates in isoindoline-1,3-dione synthesis suggest compatibility with the dioxopiperidine scaffold .

Ring-Opening Reactions

The dioxopiperidine ring may undergo nucleophilic attack under acidic or basic conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaOH (aq.), reflux | Ring-opening to form a diamino acid derivative | ||

| NH₃ (g), DCM | Ammonolysis to generate lactam derivatives |

Similar ring-opening reactions are observed in glutarimide analogs during PROTAC linker synthesis .

Functionalization via Tosylation/Azidation

The hydroxyl group (if present on the piperidine ring) can be activated for further substitutions:

| Step | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Tosylation | Tosyl chloride, pyridine, 0°C | Tosylate intermediate | 85–90% | |

| Azidation | NaN₃, DMF, 50°C | Azide derivative for click chemistry | 62–75% |

These steps are critical in constructing polyethylene glycol (PEG)-based linkers for targeted degradation .

Cyclization Reactions

The dioxopiperidine ring may participate in cyclocondensation reactions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Ac₂O, H₂SO₄ | 100°C, 16 h | Fused bicyclic lactams | |

| CDI (1,1'-carbonyldiimidazole) | THF, reflux | Macrocyclic peptidomimetics |

Cyclization is a hallmark of dioxopiperidine chemistry, enabling access to complex heterocycles .

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate serves as a precursor in the synthesis of biologically active compounds. Research indicates that derivatives of this compound can exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, compounds derived from piperidine rings are known to interact with various biological targets, potentially modulating pathways involved in diseases such as cancer and neurodegenerative disorders .

Case Study: Anti-Cancer Activity

In a study focusing on the synthesis of substituted piperidine derivatives, it was found that certain derivatives showed promising cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways critical for tumor growth .

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a versatile building block in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution to yield complex organic molecules. This reactivity makes it valuable in the preparation of pharmaceuticals and specialty chemicals .

Data Table: Reactivity Overview

| Reaction Type | Product Formed | Applications |

|---|---|---|

| Oxidation | 2-(2,6-Dioxopiperidin-4-yl)acetic acid | Precursor for further functionalization |

| Reduction | 2-(2,6-Dioxopiperidin-4-yl)ethanol | Solvent and reagent in organic synthesis |

| Substitution | Various substituted piperidine derivatives | Development of new therapeutic agents |

Biological Research

Investigation of Biological Activity

Research has also explored the biological activity of this compound itself. Its interactions with biomolecules suggest potential roles in modulating enzymatic activities or acting as ligands for receptors involved in disease processes .

Case Study: Neuroprotective Effects

A recent study investigated the neuroprotective effects of piperidine derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their potential use in treating neurodegenerative diseases .

Industrial Applications

Specialty Chemicals Production

In addition to its applications in research and medicine, this compound is also used in the production of specialty chemicals. Its unique structure allows for modifications that can lead to new materials with desirable properties for industrial applications .

作用機序

The mechanism of action of ethyl 2-(2,6-dioxopiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate can be compared with other similar compounds, such as:

Pomalidomide: A derivative of thalidomide with anti-inflammatory and immunomodulatory properties.

Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.

Thalidomide: Known for its historical use as a sedative and its teratogenic effects.

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications

生物活性

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its versatile reactivity and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound is characterized by the presence of a piperidine ring and an ester functional group. The compound's unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules and pharmaceuticals .

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can undergo hydrolysis to yield 2-(2,6-dioxopiperidin-4-yl)acetic acid, which may further interact with enzymes and receptors .

The mechanism of action includes:

- Enzyme Inhibition : this compound has been investigated for its potential to inhibit various enzymes involved in cellular processes. For instance, it may inhibit transglutaminase (TG2), an enzyme implicated in cancer metastasis and resistance to chemotherapy .

- Cellular Signaling Modulation : The compound may influence signal transduction pathways by interacting with GTP-binding proteins and other cellular receptors .

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by modulating cytokine levels and inhibiting phosphodiesterase activity .

- Anticancer Properties : this compound has demonstrated potential in inhibiting cancer cell growth. In vitro studies indicate that it can reduce cell viability in various cancer cell lines by inducing apoptosis or cell cycle arrest .

- Analgesic Activity : Preliminary investigations suggest that the compound may possess analgesic properties, potentially offering therapeutic benefits for pain management .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pomalidomide | Thalidomide derivative | Anti-inflammatory, immunomodulatory |

| Lenalidomide | Thalidomide derivative | Treatment for multiple myeloma |

| Thalidomide | Sedative with teratogenic effects | Immunomodulatory effects |

These compounds share structural similarities but differ significantly in their specific mechanisms and therapeutic applications.

Case Studies

- Study on TG2 Inhibition : A study reported that this compound effectively inhibited TG2 activity in ovarian cancer cells, leading to reduced cell migration and invasion. This suggests a potential role in targeting cancer metastasis .

- In Vitro Anticancer Activity : Research conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development .

特性

IUPAC Name |

ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-2-14-9(13)5-6-3-7(11)10-8(12)4-6/h6H,2-5H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDKTEZILYVDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(=O)NC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。